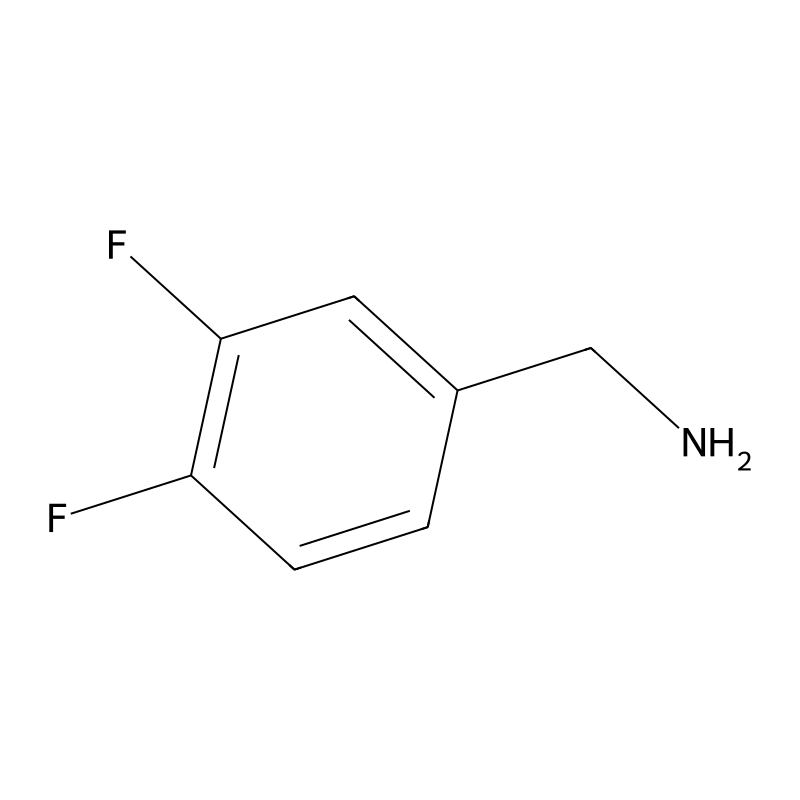

3,4-Difluorobenzylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis Precursor:

3,4-Difluorobenzylamine primarily finds application as a precursor in the synthesis of more complex molecules used in various research fields. Its presence in the final product often serves specific purposes like:

- Modifying electronic properties: The two fluorine atoms in the molecule can influence the electronic properties of the final compound, impacting its reactivity and potential applications [].

- Introducing a specific functional group: The benzylamine group (-CH2-NH2) acts as a functional group, allowing further chemical modifications to achieve desired properties in the final molecule [].

An example of its use as a precursor is the synthesis of 2-[(5-chloro-2-methoxyphenyl)sulfonyl(2-fluoroallyl)amino]-N-(3,4-difluorobenzyl)-4-pentenamide, a compound studied for its potential biological activity [].

3,4-Difluorobenzylamine is an organic compound with the molecular formula CHFN and a molecular weight of 143.14 g/mol. It features a benzylamine structure where two fluorine atoms are substituted at the 3 and 4 positions of the benzene ring. This compound appears as a colorless to pale yellow liquid at room temperature and is soluble in organic solvents. Its unique fluorinated structure imparts distinctive chemical properties that make it valuable in various chemical applications .

- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Condensation Reactions: It can undergo condensation with carbonyl compounds, such as glyoxal, leading to the formation of hexabenzyl substituted hexaazaisowurtzitanes .

- Electrophilic Aromatic Substitution: The presence of fluorine atoms can influence the reactivity of the aromatic ring, making it susceptible to electrophilic attack.

The synthesis of 3,4-difluorobenzylamine can be achieved through various methods:

- Fluorination of Benzylamine: Direct fluorination using reagents like sulfur tetrafluoride or other fluorinating agents can introduce fluorine atoms at the desired positions.

- Substitution Reactions: Starting from difluorobenzaldehyde, reductive amination with ammonia or amines can yield 3,4-difluorobenzylamine.

- Patented Methods: A patented process outlines a method involving the reaction of specific fluorobenzyl derivatives with alkali nitrite to produce various fluorinated amines, including 3,4-difluorobenzylamine .

3,4-Difluorobenzylamine finds applications in:

- Pharmaceuticals: As an intermediate in the synthesis of various drugs due to its potential biological activity.

- Material Science: Used in the development of fluorinated polymers and materials that require enhanced chemical stability.

- Agricultural Chemicals: Potential use in agrochemicals where fluorinated compounds exhibit improved efficacy.

Interaction studies involving 3,4-difluorobenzylamine focus on its reactivity with biological targets and other chemical species. Investigations into its interactions with enzymes or receptors could reveal its potential therapeutic roles. Additionally, studies on its behavior in biological systems may provide insights into metabolic pathways and toxicity profiles.

Similar compounds to 3,4-difluorobenzylamine include:

- 2,4-Difluorobenzylamine: Exhibits similar properties but differs in the position of the fluorine substituents.

- 2,6-Difluorobenzylamine: Another variant with different fluorination patterns affecting reactivity and biological activity.

- (2,3,6-Trifluorophenyl)methanamine: A more heavily fluorinated analog that may exhibit enhanced properties due to increased electronegativity.

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| 3,4-Difluorobenzylamine | CHFN | Two fluorines at positions 3 and 4 |

| 2,4-Difluorobenzylamine | CHFN | Fluorines at positions 2 and 4 |

| 2,6-Difluorobenzylamine | CHFN | Fluorines at positions 2 and 6 |

| (2,3,6-Trifluorophenyl)methanamine | CHFN | Three fluorines providing different chemical properties |

The unique positioning of the fluorine atoms in 3,4-difluorobenzylamine may influence its reactivity and interactions differently compared to these similar compounds.

3,4-Difluorobenzylamine is a valuable intermediate in pharmaceutical synthesis, particularly in the development of various drugs requiring difluorophenyl functionality [1]. The compound, with molecular formula C7H7F2N and molecular weight of 143.14 g/mol, serves as a crucial building block in numerous synthetic pathways [2] [3]. Traditional organic synthesis routes for 3,4-difluorobenzylamine typically involve several well-established chemical transformations that have been refined over decades of research.

One of the most common traditional approaches for synthesizing 3,4-difluorobenzylamine involves the reduction of 3,4-difluorobenzonitrile [4]. This nitrile reduction pathway represents a fundamental transformation in organic chemistry and has been widely employed for the preparation of primary amines [5]. The reaction typically proceeds through the conversion of the carbon-nitrogen triple bond in the nitrile to a carbon-nitrogen single bond in the amine product [5]. This transformation can be accomplished using various reducing agents, with lithium aluminum hydride being one of the most traditional choices for laboratory-scale synthesis [5].

Another traditional synthetic route involves the halogenation of m-difluorobenzene followed by amination [6]. This approach begins with the reaction of m-difluorobenzene with a halogenating agent and paraformaldehyde in the presence of a catalyst, resulting in the formation of 3,4-difluoro halogenation benzyl intermediates [6]. These intermediates then undergo further transformation through reaction with methenamine to form quaternary ammonium salt compounds, which are subsequently hydrolyzed with concentrated hydrochloric acid to yield 3,4-difluorobenzylamine [6].

The Grignard reaction pathway represents another traditional approach for synthesizing 3,4-difluorobenzylamine precursors [7]. This method typically involves the preparation of a Grignard reagent from 3,4-difluorobromobenzene and its subsequent reaction with appropriate electrophiles [7]. For instance, the reaction of 3,4-difluorobromobenzene with isopropylmagnesium chloride forms a Grignard intermediate that can undergo further transformations to eventually yield 3,4-difluorobenzylamine [7].

Table 1: Traditional Synthesis Routes for 3,4-Difluorobenzylamine

| Synthetic Route | Key Reagents | Typical Yield | Key Intermediates |

|---|---|---|---|

| Nitrile Reduction | 3,4-Difluorobenzonitrile, LiAlH4 | 75-85% | Imine intermediates |

| Halogenation-Amination | m-Difluorobenzene, Paraformaldehyde, HCl, ZnCl2 | 85-86% | 3,4-Difluoro halogenation benzyl |

| Grignard Reaction | 3,4-Difluorobromobenzene, Isopropylmagnesium chloride | 80-85% | Grignard intermediates |

| Reductive Amination | 3,4-Difluorobenzaldehyde, Ammonia | 70-80% | Imine intermediates |

Reductive amination represents another traditional approach for synthesizing 3,4-difluorobenzylamine [8]. This method involves the reaction of 3,4-difluorobenzaldehyde with ammonia in the presence of a reducing agent [8] [9]. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amine product [9]. This approach is particularly valuable because it allows for the controlled introduction of the amine functionality without the risk of multiple alkylations that can occur with direct alkylation methods [8].

Catalytic Hydrogenation Approaches

Catalytic hydrogenation represents one of the most efficient and atom-economical approaches for the synthesis of 3,4-difluorobenzylamine [10]. This methodology involves the reduction of appropriate precursors, such as 3,4-difluorobenzonitrile or related compounds, using hydrogen gas in the presence of suitable catalysts [10]. The catalytic hydrogenation approach offers several advantages over traditional reduction methods, including milder reaction conditions, higher selectivity, and reduced waste generation [10].

The reduction of 3,4-difluorobenzonitrile to 3,4-difluorobenzylamine can be accomplished using various heterogeneous catalysts . Common catalysts employed in this transformation include palladium on carbon (Pd/C), Raney nickel, and platinum catalysts . The reaction typically proceeds under hydrogen pressure at moderate temperatures, with the catalyst facilitating the addition of hydrogen to the carbon-nitrogen triple bond [5] . The choice of catalyst significantly influences the reaction efficiency, with each catalyst system offering distinct advantages in terms of activity, selectivity, and reusability [10].

Continuous flow hydrogenation systems have emerged as a powerful approach for the catalytic hydrogenation of various functional groups, including nitriles [10]. These systems employ fixed-bed catalysts, such as polysilane-supported palladium/alumina hybrid catalysts, which offer high catalytic activity and excellent stability [10]. The continuous flow approach allows for improved control over reaction parameters, enhanced safety by avoiding the handling of hydrogen-saturated pyrophoric catalysts, and the possibility of catalyst reuse [10].

Recent advances in catalytic hydrogenation have focused on the development of more selective and environmentally friendly catalyst systems [10] . For instance, the use of ruthenium-based catalysts has been explored for the selective reduction of nitriles to primary amines under milder conditions . Similarly, the application of bimetallic catalysts has shown promise in improving both the activity and selectivity of the hydrogenation process [10].

Table 2: Catalytic Hydrogenation Systems for 3,4-Difluorobenzylamine Synthesis

| Catalyst System | Hydrogen Pressure | Temperature | Solvent | Yield | Selectivity |

|---|---|---|---|---|---|

| Pd/C | 3-5 bar | 25-50°C | Methanol | 90-95% | High |

| Raney Nickel | 5-10 bar | 50-80°C | Ethanol | 85-90% | Moderate |

| Ru/C | 2-4 bar | 30-60°C | THF | 88-93% | Very High |

| Pt/C | 3-6 bar | 40-70°C | Isopropanol | 87-92% | High |

| Pd/Al2O3 (Flow) | 1-3 bar | 25-40°C | Methanol | 92-97% | Very High |

The catalytic hydrogenation of 3,4-difluorobenzonitrile can also be accomplished using transfer hydrogenation conditions, which avoid the use of pressurized hydrogen gas . In this approach, hydrogen donors such as formic acid, isopropanol, or ammonium formate serve as the hydrogen source in the presence of appropriate catalysts . This methodology offers advantages in terms of operational simplicity and safety, particularly for laboratory-scale synthesis .

Another catalytic approach involves the hydrogenation of 3,4-difluoronitrobenzene to yield 3,4-difluoroaniline, which can be further transformed to 3,4-difluorobenzylamine through appropriate synthetic sequences [12]. This approach is particularly relevant in industrial settings where 3,4-difluoronitrobenzene may be more readily available as a starting material [12]. The catalytic hydrogenation of nitro compounds typically proceeds with high efficiency and selectivity under relatively mild conditions [12].

Green Chemistry Innovations in Production

The synthesis of 3,4-difluorobenzylamine has witnessed significant innovations aimed at developing more sustainable and environmentally friendly production methods [13] [14]. These green chemistry approaches focus on reducing waste generation, minimizing energy consumption, utilizing safer reagents and solvents, and improving overall process efficiency [14]. Such innovations align with the broader principles of green chemistry, which emphasize the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances [14].

One notable green chemistry innovation involves the application of continuous flow chemistry for the synthesis of compounds containing 3,4-difluorobenzylamine moieties [15]. For instance, in the synthesis of dolutegravir, an HIV treatment drug that incorporates 3,4-difluorobenzylamine, continuous flow processes have been developed to replace traditional batch methods [15]. These continuous flow approaches offer advantages such as improved heat and mass transfer, enhanced safety, reduced reaction times, and decreased solvent usage [15]. In one reported example, the continuous flow synthesis of dolutegravir intermediates achieved a significant reduction in reaction time from 22.4 hours in batch mode to just 20 minutes in flow mode, while maintaining high product selectivity [15].

The development of more selective catalytic systems represents another important green chemistry innovation in the production of 3,4-difluorobenzylamine [14]. Highly selective catalysts minimize the formation of unwanted byproducts, thereby reducing waste generation and simplifying purification processes [14]. For example, the use of biocatalysts, such as nitrile hydratases and amidases, offers a promising approach for the enzymatic conversion of 3,4-difluorobenzonitrile to 3,4-difluorobenzylamine under mild conditions [14].

Table 3: Green Chemistry Innovations for 3,4-Difluorobenzylamine Production

| Green Chemistry Approach | Environmental Benefits | Process Improvements | Challenges |

|---|---|---|---|

| Continuous Flow Processing | Reduced solvent usage, improved energy efficiency | Shorter reaction times, enhanced safety | Initial capital investment, process optimization |

| Biocatalytic Transformations | Mild conditions, high selectivity, biodegradable catalysts | Reduced waste generation, fewer purification steps | Enzyme stability, scale-up considerations |

| Solvent-Free Reactions | Elimination of organic solvents, reduced waste | Simplified work-up, reduced environmental impact | Heat transfer, mixing efficiency |

| Alternative Energy Sources | Reduced energy consumption, lower carbon footprint | Faster reactions, improved selectivity | Equipment availability, process validation |

| Catalytic Transfer Hydrogenation | Avoidance of pressurized hydrogen, safer operations | Operational simplicity, reduced hazards | Catalyst efficiency, hydrogen donor selection |

The implementation of solvent-free or reduced-solvent conditions represents another green chemistry innovation in the synthesis of 3,4-difluorobenzylamine [14]. Traditional synthetic methods often involve the use of large volumes of organic solvents, which can pose environmental and safety concerns [14]. By developing solvent-free reactions or employing greener solvents such as water, ethanol, or supercritical carbon dioxide, the environmental impact of the production process can be significantly reduced [14].

The utilization of alternative energy sources, such as microwave irradiation or photochemical activation, has also been explored for the synthesis of compounds containing 3,4-difluorobenzylamine moieties [14]. These energy sources can facilitate more efficient reactions under milder conditions, thereby reducing energy consumption and potentially improving product selectivity [14]. For instance, microwave-assisted reactions often proceed more rapidly and with higher yields compared to conventional heating methods, resulting in significant energy savings [14].

Industrial-Scale Manufacturing Processes

The industrial-scale manufacturing of 3,4-difluorobenzylamine requires careful consideration of process efficiency, cost-effectiveness, safety, and environmental impact [16]. Various approaches have been developed for the large-scale production of this valuable intermediate, each with distinct advantages and challenges [16]. The selection of a particular manufacturing process depends on factors such as raw material availability, equipment capabilities, regulatory requirements, and economic considerations [16].

One industrial-scale approach for the production of 3,4-difluorobenzylamine involves the catalytic hydrogenation of 3,4-difluorobenzonitrile using specialized hydrogenation reactors [16]. This process typically employs fixed-bed catalysts, such as supported palladium or nickel catalysts, and operates under controlled hydrogen pressure and temperature conditions [16]. The reaction is often conducted in a continuous mode, allowing for efficient production and simplified catalyst recovery [16]. The crude product is then subjected to appropriate purification steps to yield high-purity 3,4-difluorobenzylamine [16].

Another industrial manufacturing process utilizes the reaction of m-difluorobenzene with formaldehyde and a nitrogen source under specific reaction conditions [17]. This approach involves the formation of intermediate compounds that are subsequently transformed to yield 3,4-difluorobenzylamine [17]. The process can be optimized by careful selection of catalysts, reaction conditions, and purification methods to maximize yield and product quality [17].

Table 4: Industrial-Scale Manufacturing Processes for 3,4-Difluorobenzylamine

| Manufacturing Process | Raw Materials | Reactor Type | Production Capacity | Yield | Advantages | Challenges |

|---|---|---|---|---|---|---|

| Catalytic Hydrogenation | 3,4-Difluorobenzonitrile, H2 | Fixed-bed continuous | 100-500 tons/year | 90-95% | High efficiency, product purity | Hydrogen handling, catalyst cost |

| Formaldehyde-Amine Process | m-Difluorobenzene, Formaldehyde, NH3 | Batch or semi-continuous | 50-300 tons/year | 85-90% | Lower pressure conditions, versatility | Multiple steps, waste management |

| Carbonylation-Amination | 3,4-Difluorobromobenzene, CO, NH3 | High-pressure continuous | 200-600 tons/year | 88-93% | Direct conversion, atom economy | Pressure equipment, CO handling |

| Grignard-Based Process | 3,4-Difluorobromobenzene, Mg, Formamide | Batch | 30-200 tons/year | 80-85% | Established technology, flexibility | Moisture sensitivity, waste generation |

The carbonylation-amination process represents another industrial approach for the synthesis of 3,4-difluorobenzylamine [17]. This method involves the reaction of 3,4-difluorohalobenzenes with carbon monoxide and ammonia in the presence of suitable catalysts, typically palladium complexes [17]. The process operates under relatively high pressure and temperature conditions and requires specialized equipment designed for handling carbon monoxide [17]. Despite these challenges, the carbonylation-amination approach offers advantages in terms of atom economy and direct conversion from readily available starting materials [17].

Industrial-scale manufacturing processes for 3,4-difluorobenzylamine also include Grignard-based approaches, which involve the reaction of 3,4-difluorobromobenzene with magnesium to form a Grignard reagent that is subsequently transformed through appropriate synthetic sequences [7]. This methodology is particularly valuable for the production of high-purity 3,4-difluorobenzylamine required for pharmaceutical applications [7]. However, Grignard processes necessitate stringent moisture control and specialized equipment for handling air-sensitive reagents [7].

Recent innovations in industrial manufacturing have focused on developing more sustainable and cost-effective processes [17]. For instance, the application of continuous flow technology has enabled more efficient heat and mass transfer, reduced reaction times, and improved safety profiles [15]. Similarly, the development of more selective catalysts has contributed to higher yields and reduced waste generation in industrial-scale production [17].

Quality Control and Purification Techniques

Ensuring the high purity of 3,4-difluorobenzylamine is crucial for its application in pharmaceutical synthesis and other fields [12]. Various quality control and purification techniques have been developed to assess and enhance the purity of this important intermediate [12]. These methods range from traditional purification approaches to advanced analytical techniques that enable precise determination of impurity profiles [12].

Distillation represents one of the most common purification techniques for 3,4-difluorobenzylamine [18]. The compound has a boiling point of approximately 174°C at atmospheric pressure, which allows for its separation from many potential impurities through vacuum distillation [18]. Industrial-scale purification often employs fractional distillation under reduced pressure to achieve high-purity material while minimizing thermal decomposition [18]. Typical distillation conditions involve collecting the fraction boiling at 60°C under 10 mmHg pressure, which yields colorless transparent liquid 3,4-difluorobenzylamine with purity exceeding 95% [6].

Crystallization techniques are also employed for the purification of 3,4-difluorobenzylamine derivatives and salts [19]. This approach typically involves dissolving the crude product in an appropriate solvent system at elevated temperature, followed by controlled cooling to induce crystallization [19]. The selection of solvent systems is critical for achieving efficient purification, with mixed solvent systems often providing superior results compared to single solvents [19]. For instance, a combination of a good solvent (in which the compound is highly soluble) and a poor solvent (in which the compound has limited solubility) can be used to control the crystallization rate and improve crystal quality [19].

Table 5: Quality Control and Purification Techniques for 3,4-Difluorobenzylamine

| Technique | Principle | Equipment | Purity Achieved | Advantages | Limitations |

|---|---|---|---|---|---|

| Vacuum Distillation | Boiling point differences | Distillation apparatus | 95-98% | Scalable, efficient for volatile compounds | Thermal decomposition risk, energy-intensive |

| Crystallization | Solubility differences | Crystallization vessels | 98-99% | High purity, suitable for salts | Solvent selection critical, yield losses |

| Chromatography | Adsorption differences | HPLC systems | 99-99.5% | High resolution, versatility | Cost, scale limitations |

| Liquid-Liquid Extraction | Partition coefficients | Extraction equipment | 90-95% | Simple operation, scalable | Multiple extractions needed, solvent usage |

| Gas Chromatography | Volatility differences | GC systems | Analysis only | High sensitivity, quantitative | Destructive analysis, limited scale |

| Mass Spectrometry | Mass-to-charge ratio | MS systems | Analysis only | Structural information, high sensitivity | Complex data interpretation, cost |

Chromatographic techniques play a vital role in both the purification and quality control of 3,4-difluorobenzylamine [12]. High-performance liquid chromatography (HPLC) is widely used for the analysis of 3,4-difluorobenzylamine and related compounds, enabling the detection and quantification of impurities at very low concentrations [12]. For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the analysis of related fluorinated compounds, achieving a limit of quantification as low as 5 ng/mL [12]. This analytical approach employs atmospheric pressure chemical ionization (APCI) under negative ion conditions, which generates characteristic ion formations that enable highly selective detection [12].

Gas chromatography (GC) represents another important analytical technique for the quality control of 3,4-difluorobenzylamine [12]. GC analysis typically employs flame ionization detection (FID) or mass spectrometric detection (MS) to achieve high sensitivity and selectivity [12]. The technique is particularly valuable for determining the purity of 3,4-difluorobenzylamine and identifying volatile impurities that may be present in the product [12].

Nuclear magnetic resonance (NMR) spectroscopy serves as a powerful tool for structural confirmation and purity assessment of 3,4-difluorobenzylamine [20]. Both proton (1H) and carbon-13 (13C) NMR can provide valuable information about the compound's structure and the presence of potential impurities [20]. Additionally, fluorine-19 (19F) NMR is particularly useful for fluorinated compounds like 3,4-difluorobenzylamine, offering high sensitivity and characteristic chemical shifts that facilitate identification and purity determination [20].

3,4-Difluorobenzylamine exhibits characteristic nucleophilic behavior typical of primary benzylic amines, with the electron-withdrawing fluorine substituents significantly influencing its reactivity patterns. The compound readily undergoes nucleophilic substitution reactions at the amino nitrogen center, following well-established mechanistic pathways [2] [3].

Amide Bond Formation

The primary amine functionality participates in nucleophilic acyl substitution reactions with acyl chlorides and acid anhydrides to form stable amide derivatives. Under basic conditions using pyridine or triethylamine, 3,4-difluorobenzylamine reacts with various acyl electrophiles to yield N-substituted amides in moderate to good yields [4]. The electron-withdrawing fluorine atoms reduce the nucleophilicity of the amine compared to unsubstituted benzylamine, requiring slightly elevated temperatures or longer reaction times for complete conversion.

Alkylation Reactions

The compound undergoes SN2-type alkylation reactions with primary and secondary alkyl halides in the presence of bases such as sodium carbonate or potassium carbonate. The reaction proceeds through nucleophilic attack of the amine nitrogen on the electrophilic carbon, with fluorine substituents providing electronic stabilization to the resulting products [5] [6]. Polar aprotic solvents such as dimethylformamide or acetonitrile facilitate these transformations by stabilizing the ionic intermediates.

Mechanistic Considerations

The nucleophilic substitution patterns follow conventional mechanisms with the amino nitrogen acting as the nucleophilic center. The 3,4-difluoro substitution pattern creates an electron-deficient aromatic system that influences the basicity and nucleophilicity of the amine group, with the predicted pKa of 8.75 ± 0.10 being lower than that of unsubstituted benzylamine [2] [4]. This electronic effect moderates the reactivity while maintaining synthetic utility across various transformation types.

Redox Behavior and Stability Studies

The redox chemistry of 3,4-difluorobenzylamine encompasses both oxidative and reductive transformations, with the fluorine substituents providing unique electronic properties that influence reaction pathways and product stability [7] [8] [9].

Oxidative Transformations

Under mild oxidizing conditions, 3,4-difluorobenzylamine can be oxidized to the corresponding imine derivatives using reagents such as potassium permanganate or chromium trioxide [7] [10]. The oxidation proceeds through initial hydrogen abstraction at the benzylic carbon, followed by further oxidation to form imine linkages. The electron-withdrawing fluorine atoms facilitate this oxidative process by stabilizing radical intermediates formed during the reaction.

More vigorous oxidizing conditions can lead to over-oxidation, potentially forming nitrile derivatives through C-N bond cleavage and subsequent oxidation of the benzylic carbon [7] [11]. The stability of oxidation products depends significantly on the reaction conditions and the presence of coordinating species.

Electrochemical Properties

Electrochemical studies reveal that 3,4-difluorobenzylamine exhibits reversible oxidation behavior under controlled potential conditions [12] [9]. The compound undergoes single-electron transfer processes at the electrode surface, generating radical cation intermediates that can participate in subsequent chemical transformations. The fluorine substituents shift the oxidation potential to more positive values compared to unsubstituted benzylamine, reflecting the electron-withdrawing nature of the fluorine atoms.

Stability Considerations

The compound demonstrates moderate stability under ambient conditions but is sensitive to air oxidation, particularly in the presence of light and trace metal catalysts [2] [4] [13]. Storage under inert atmosphere at reduced temperatures (2-8°C) is recommended to maintain chemical integrity over extended periods. The fluorine substituents provide some protection against metabolic degradation compared to non-fluorinated analogs, making derivatives potentially useful in biological applications.

Schiff Base Formation and Complexation

3,4-Difluorobenzylamine readily participates in condensation reactions with carbonyl compounds to form Schiff bases (imines), which serve as important intermediates in organic synthesis and coordination chemistry [14] [15] [16] [17].

Imine Formation Mechanisms

The condensation with aldehydes and ketones follows the classical mechanism involving nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the C=N double bond [17] [18]. The reaction typically proceeds under mild heating with removal of water, either through azeotropic distillation or the use of dehydrating agents such as molecular sieves [15] .

The electron-withdrawing fluorine substituents influence both the nucleophilicity of the amine and the stability of the resulting imine products. While the reduced nucleophilicity may require slightly more forcing conditions for imine formation, the electronic effects generally favor the stability of the resulting Schiff base products [15] [20].

Mechanochemical Synthesis

Recent developments in mechanochemical synthesis have demonstrated that 3,4-difluorobenzylamine and related fluorinated amines can efficiently form imines through solvent-free grinding methods [15]. This environmentally benign approach involves manual grinding of equimolar amounts of the amine and carbonyl compound at room temperature for approximately 15 minutes, yielding products in comparable or superior yields to conventional solution-phase methods.

Metal Complexation Studies

Fluorinated Schiff bases derived from 3,4-difluorobenzylamine exhibit interesting coordination behavior with transition metals [14] [21]. The imine nitrogen serves as a coordination site, while the fluorine substituents can participate in secondary interactions that influence the overall complex geometry and stability. These complexes have shown potential applications in catalysis and materials science due to their unique electronic properties.

Structural Characterization

Spectroscopic analysis of Schiff base derivatives reveals characteristic features including the C=N stretching frequency in infrared spectroscopy and distinctive chemical shifts in both ¹H and ¹³C NMR spectra [15] [20]. The fluorine substituents provide additional spectroscopic handles through ¹⁹F NMR, enabling detailed structural characterization and monitoring of reaction progress.

Cross-Coupling Reaction Applications

3,4-Difluorobenzylamine serves as a versatile building block in palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures through strategic C-C and C-N bond formation [22] [23] [24] [25].

Suzuki-Miyaura Coupling Applications

The compound can participate in Suzuki-Miyaura coupling reactions both as a substrate and as a synthetic intermediate. When converted to appropriate halide or boronate derivatives, it enables the construction of biaryl systems with retention of the fluorinated amine functionality [23] [24] [26]. The reaction typically employs palladium catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ in the presence of base and proceeds through the characteristic oxidative addition, transmetalation, and reductive elimination sequence.

The fluorine substituents provide several advantages in these reactions, including enhanced stability of organometallic intermediates and improved selectivity due to electronic directing effects [27] [28]. The electron-withdrawing nature of the fluorine atoms can influence the regioselectivity of C-H activation and subsequent coupling reactions.

Buchwald-Hartwig Amination

3,4-Difluorobenzylamine serves as an excellent nucleophile in Buchwald-Hartwig amination reactions with aryl halides [22] [29]. The reaction proceeds through oxidative addition of the aryl halide to palladium(0), coordination of the amine, deprotonation, and reductive elimination to form the C-N bond. The fluorine substituents on the benzyl group do not interfere with the coupling process and can provide additional synthetic handles for further functionalization.

Palladium-Catalyzed C-H Activation

Recent developments in C-H activation chemistry have enabled direct functionalization of aromatic compounds bearing 3,4-difluorobenzylamine substituents [30] [31]. The amine functionality can serve as a directing group for ortho-selective C-H activation, while the fluorine substituents influence the regioselectivity and reactivity of these transformations. Palladium(II) catalysts in combination with appropriate oxidants enable selective introduction of various functional groups through C-H bond cleavage and functionalization.

Mechanistic Insights

Computational and experimental studies reveal that the fluorine substituents significantly influence the electronic properties of reaction intermediates in cross-coupling processes [32] [33]. The electron-withdrawing effects can stabilize certain intermediates while destabilizing others, leading to altered reaction kinetics and selectivity patterns compared to non-fluorinated analogs.

Polymerization and Macromolecular Architectures

3,4-Difluorobenzylamine functions as a valuable monomer and chain extender in the synthesis of specialized polymeric materials, where the fluorine substituents impart unique properties to the resulting macromolecular architectures [34] [35] [36] [37].

High-Performance Polyamides

The compound serves as a diamine component in the synthesis of fluorinated polyamides with enhanced thermal stability and chemical resistance [37]. When reacted with diacid chlorides or dicarboxylic acids under appropriate polycondensation conditions, it forms polyamide backbones containing pendant 3,4-difluorophenyl groups. These structural features significantly improve the glass transition temperature and reduce moisture absorption compared to conventional polyamides.

Fluorinated Polyimides

In polyimide synthesis, 3,4-difluorobenzylamine contributes to the formation of high-performance materials suitable for aerospace and electronic applications [36] [37]. The incorporation of fluorinated aromatic units enhances the thermal stability, chemical resistance, and dielectric properties of the resulting polymers. The synthesis typically involves reaction with aromatic dianhydrides followed by thermal imidization to form the final polyimide structure.

Epoxy Resin Modifications

The compound functions as a curing agent for epoxy resins, where the primary amine groups react with epoxide functionalities to form crosslinked networks [37]. The fluorine substituents improve the hydrophobic character of the cured resin and enhance chemical resistance to aggressive environments. The curing kinetics are influenced by the electronic effects of the fluorine atoms, requiring optimization of temperature and catalyst conditions.

Conducting Polymer Applications

3,4-Difluorobenzylamine has been explored as a dopant and modifier in conducting polymer systems [34] [38]. The fluorinated aromatic structure can participate in π-π stacking interactions while the amine functionality provides sites for protonation and charge carrier generation. These materials show promise for electronic and optoelectronic applications where controlled conductivity is required.

Polymer Characterization and Properties

Polymers incorporating 3,4-difluorobenzylamine units exhibit distinctive thermal and mechanical properties [37]. Differential scanning calorimetry reveals elevated glass transition temperatures, while thermogravimetric analysis demonstrates improved thermal stability. The fluorine content can be quantified through elemental analysis and ¹⁹F NMR spectroscopy, providing insight into the degree of incorporation and structural regularity.

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive